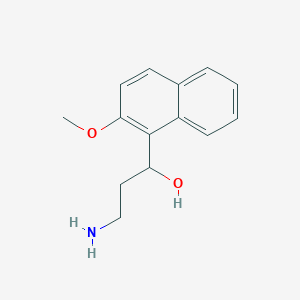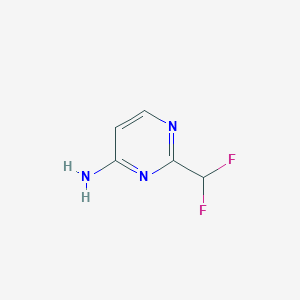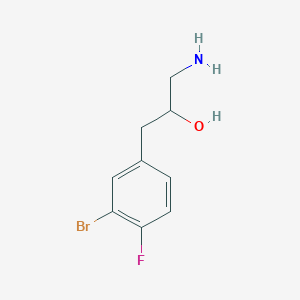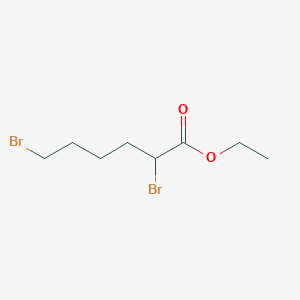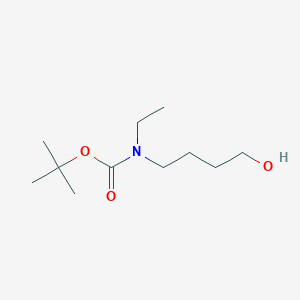
Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate is an organic compound with the molecular formula C9H19NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate typically involves the reaction of 4-aminobutanol with di-tert-butyl dicarbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to achieve efficient production while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives. These products have various applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products. It can also interact with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate include:
- Tert-butyl N-(4-hydroxycyclohexyl)carbamate
- Tert-butyl (4-bromobutyl)carbamate
- Tert-butyl (4-hydroxymethyl)phenylcarbamate .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its hydroxyl and carbamate groups make it versatile for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-12(8-6-7-9-13)10(14)15-11(2,3)4/h13H,5-9H2,1-4H3 |
InChI Key |
YXYVTLVYYAQEIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


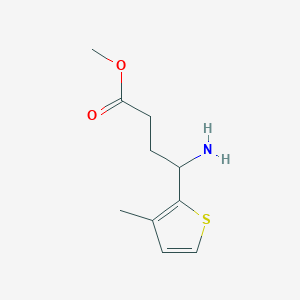
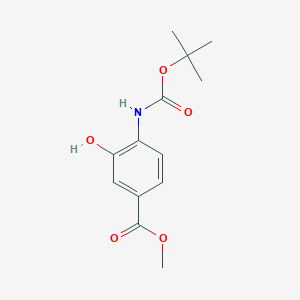
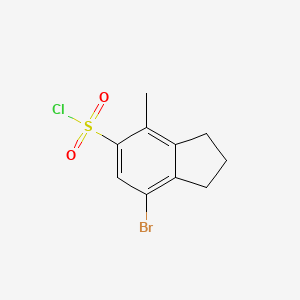
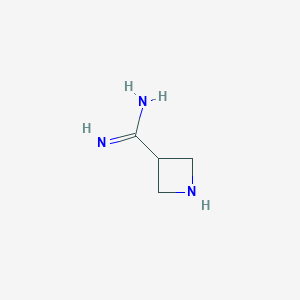
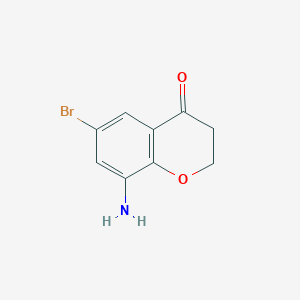
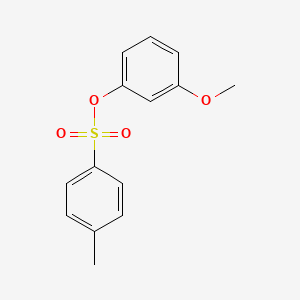
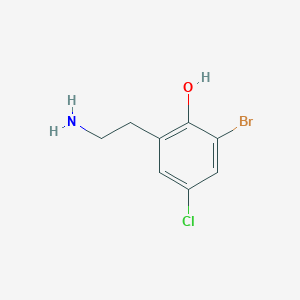
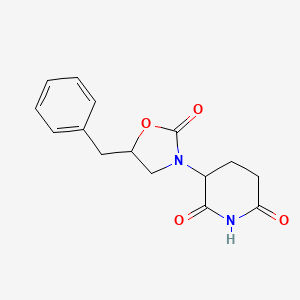
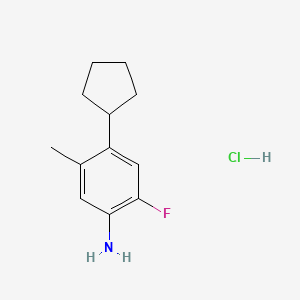
![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)
